1-Benzyl-4-(benzylsulfanyl)phthalazine
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Overview
Description
1-Benzyl-4-(benzylsulfanyl)phthalazine is a chemical compound belonging to the phthalazine family Phthalazines are nitrogen-containing heterocyclic compounds characterized by a benzene ring fused with a pyridazine ring This specific compound is notable for its unique structure, which includes a benzyl group and a benzylsulfanyl group attached to the phthalazine core
Mechanism of Action
Target of Action
It’s known that compounds with a phthalazine structure often interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the ability to stabilize any intermediate in the aromatic ring .
Biochemical Pathways
Compounds with a phthalazine structure are known to influence various biochemical pathways .
Result of Action
Compounds with a phthalazine structure have been associated with various pharmacological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-(benzylsulfanyl)phthalazine typically involves several steps, starting with the preparation of the phthalazine core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The benzyl and benzylsulfanyl groups are then introduced through subsequent reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the benzylsulfanyl group can be introduced using benzyl mercaptan under appropriate conditions .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1-Benzyl-4-(benzylsulfanyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzylsulfanyl group to a thiol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(benzylsulfanyl)phthalazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential pharmacological properties, such as antimicrobial or anticancer activities, are being explored. Its ability to modulate biological pathways makes it a candidate for drug development.
Comparison with Similar Compounds
1-Benzyl-4-(benzylsulfanyl)phthalazine can be compared to other phthalazine derivatives, such as:
1-Benzylphthalazine: Lacks the benzylsulfanyl group, which may result in different biological activities and chemical reactivity.
4-(Benzylsulfanyl)phthalazine: Lacks the benzyl group, which can affect its interaction with biological targets and its overall stability.
Phthalazine: The parent compound, which lacks both benzyl and benzylsulfanyl groups, serving as a simpler structure for comparison.
The uniqueness of this compound lies in the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-benzylsulfanylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(24-23-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQWSANZXNXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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